molecular formula C22H30O4 B15362598 Metachromins X

Metachromins X

Cat. No.: B15362598
M. Wt: 358.5 g/mol
InChI Key: LWZZFLJQHHLKJG-RIYZIHGNSA-N
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Description

Metachromins X is a sesquiterpene quinone, a type of organic compound known for its unique chemical structure and biological activity. It is derived from marine sponges, specifically the species Spongia sp.. This compound has garnered attention due to its ability to arrest the cell cycle progression of HeLa/Fucci2 cells at the S/G2/M phase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metachromins X involves complex organic reactions, typically starting from simpler organic precursors. The process may include multiple steps such as oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is carried out in specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods to produce larger quantities. This requires stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Metachromins X undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications.

Scientific Research Applications

Metachromins X has several scientific research applications across different fields:

  • Chemistry: It serves as a valuable compound for studying organic synthesis and reaction mechanisms.

  • Biology: Its ability to arrest the cell cycle makes it a useful tool in cell biology research, particularly in understanding cell cycle regulation and cancer biology.

  • Medicine: this compound is being investigated for its potential anti-cancer properties, given its effect on cell cycle arrest.

  • Industry: The compound may have applications in the development of new pharmaceuticals and biotechnological products.

Mechanism of Action

Metachromins X exerts its effects by interacting with specific molecular targets within cells. It arrests the cell cycle by inhibiting the progression of cells from the S phase to the G2/M phase. The exact molecular pathways involved are still under investigation, but it is believed to affect key regulatory proteins and enzymes involved in cell cycle control.

Comparison with Similar Compounds

Metachromins X is unique among sesquiterpene quinones due to its specific biological activity. Similar compounds include other sesquiterpene quinones such as Metachromins Y and Sesquiterpene A . While these compounds share structural similarities, this compound stands out for its potent cell cycle arrest properties.

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Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h8,13,24H,6-7,9-12H2,1-5H3/b14-8+

InChI Key

LWZZFLJQHHLKJG-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C

Origin of Product

United States

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